[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol
Description
Properties
IUPAC Name |
[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIQLOSUNLJCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Hydroxymethyl Intermediate
A closely related compound, 3,5-bis(trifluoromethyl)benzylalcohol, is prepared by formylation of the corresponding phenylmagnesium halide with solid paraformaldehyde in an ether solvent system such as tetrahydrofuran (THF) or mixtures of THF with aromatic hydrocarbons. This method avoids the use of toxic gaseous formaldehyde and provides good yields of the benzyl alcohol intermediate. The general steps are:
- Formation of 3,5-bis(trifluoromethyl)-phenylmagnesium halide from the corresponding haloarene in a solvent like THF.
- Reaction of this organomagnesium intermediate with solid paraformaldehyde to yield the benzyl alcohol.
- Isolation and purification of the benzyl alcohol product.
This approach is supported by patent US20070135662A1, which emphasizes the use of solid paraformaldehyde for safer and efficient formylation.
Introduction of the Methanesulfonyl Group
The methanesulfonyl substituent is introduced via a copper-catalyzed sulfonylation reaction starting from a bromo-substituted benzyl alcohol precursor. The key experimental conditions are:
- Starting material: 3-bromo-5-trifluoromethylbenzyl alcohol.
- Reagents: Sodium methanesulfinate as the sulfonyl source, copper(I) iodide as the catalyst, and sodium L-prolinate as a ligand.
- Solvent: Dimethyl sulfoxide (DMSO).
- Reaction conditions: Stirring at 95°C for 20 hours under nitrogen atmosphere.
- Workup: Extraction with dichloromethane, washing, drying, and purification by silica gel column chromatography.
This method yields [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol in approximately 69% yield, with characterization by ESI-MS confirming the product identity.
Summary Table of Preparation Steps
Research Findings and Analysis
- Safety and Efficiency: The use of solid paraformaldehyde instead of gaseous formaldehyde improves safety and handling, while maintaining comparable yields in the formylation step.
- Catalysis: Copper(I) iodide catalysis with sodium L-prolinate ligand in DMSO provides an effective environment for sulfonylation, enabling selective introduction of the methanesulfonyl group under relatively mild conditions.
- Purification: Silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating the target compound with high purity.
- Yield Optimization: The reported 69% yield for the sulfonylation step is considered good for such functional group transformations on aromatic systems.
Chemical Reactions Analysis
Types of Reactions
[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
[3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the study of enzyme mechanisms.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol involves its interaction with molecular targets through its trifluoromethyl and methylsulfonyl groups. These groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Structural Features |
|---|---|---|---|---|
| [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol | Not available | ~280.25 (estimated) | -SO₂CH₃, -CF₃, -CH₂OH | Benzene core |
| (3-(4-(Trifluoromethyl)phenyl)isoxazol-5-yl)methanol | 206055-88-1 | 243.18 | -CF₃, isoxazole, -CH₂OH | Isoxazole-phenyl hybrid |
| [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol | 857284-25-4 | 259.24 | -CF₃, thiazole, -CH₂OH | Thiazole-phenyl hybrid |
| [3-Ethyl-5-(trifluoromethyl)phenyl]methanol | 2639450-86-3 | 204.20 | -CH₂CH₃, -CF₃, -CH₂OH | Benzene core with alkyl chain |
Research Findings and Implications
- Electronic Effects : The methanesulfonyl group in the target compound likely increases acidity of the hydroxymethyl group compared to alkyl-substituted analogues (e.g., ethyl in CAS 2639450-86-3), influencing reactivity in esterification or etherification reactions .
- Biological Relevance : Thiazole and pyridine derivatives (e.g., CAS 857284-25-4, 613239-75-1) are frequently investigated as kinase inhibitors or antimicrobial agents due to their heterocyclic frameworks . The target compound’s sulfonyl group may mimic phosphate or sulfonate groups in enzyme active sites.
- Solubility and Stability : Isoxazole and thiazole-containing compounds (CAS 206055-88-1, 857284-25-4) may exhibit improved metabolic stability over benzene derivatives, as heterocycles resist oxidative degradation .
Biological Activity
[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanol, a compound featuring both a methanesulfonyl and a trifluoromethyl group, has garnered interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol can be represented as follows:
This structure includes:
- Trifluoromethyl group : Enhances lipophilicity and bioactivity.
- Methanesulfonyl group : Provides a polar functional group that can engage in hydrogen bonding.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against different cell lines:
These results indicate that the compound exhibits significant cytotoxicity against pancreatic cancer cell lines while showing lower toxicity towards normal fibroblast cells.
Case Studies
- Anticancer Activity : In a study examining the antiproliferative effects on pancreatic cancer cells, [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol demonstrated potent activity with an IC50 value lower than many standard chemotherapeutics like gemcitabine and doxorubicin. This suggests its potential as a novel therapeutic agent in oncology.
- Mechanistic Insights : The mechanism of action was further explored through DNA intercalation studies, indicating that the compound may disrupt DNA replication in cancer cells, leading to apoptosis.
Comparative Analysis
The biological activity of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol can be compared with other fluorinated compounds known for their pharmacological properties:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | Anticancer | 0.05 |
| 5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | Antimicrobial/Anticancer | 0.051 |
This comparison highlights the competitive efficacy of [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol relative to structurally similar compounds.
Q & A
Q. What are the common synthetic routes for [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or oxidation of precursor aryl halides. For example, in analogous compounds, methanol and sodium hydroxide are used for deprotection or hydrolysis, followed by pH adjustment with hydrochloric acid to precipitate intermediates (e.g., adjusting pH to 3 in ethyl acetate/water separation) . Reaction optimization may involve controlling stoichiometry (e.g., 10 N NaOH) and temperature (room temperature for 10 hours) to achieve high yields (e.g., 91% in two-step reactions). Solvent selection (e.g., methanol, acetonitrile) and inert atmospheres (nitrogen) are critical for minimizing side reactions .
Q. What purification techniques are effective for isolating [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol?
- Methodological Answer : Reverse-phase column chromatography (C18 columns with acetonitrile/water gradients) is widely used for high-purity isolation, as demonstrated in multi-step syntheses of structurally similar fluorinated compounds . Crystallization using hexane/ethyl acetate (e.g., 9:1 ratio) can further purify the product after solvent distillation .
Q. How is the compound characterized analytically?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) provides molecular ion confirmation (e.g., m/z 393 [M+H]⁺), while HPLC retention times (e.g., 0.29 minutes under SQD-FA50 conditions) validate purity . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F and ¹H NMR, resolves substituent positions and confirms methanesulfonyl/trifluoromethyl groups .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential toxicity of fluorinated intermediates. Refer to safety data sheets (SDS) of analogous compounds (e.g., triphenylmethanol) for guidelines on waste disposal and exposure mitigation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in [3-methanesulfonyl-5-(trifluoromethyl)phenyl]methanol derivatives?
- Methodological Answer : SHELXL, a refinement program in the SHELX suite, is optimal for small-molecule crystallography. High-resolution data collection (e.g., synchrotron sources) improves electron density maps for methanesulfonyl and trifluoromethyl groups. Twinning or disorder in crystals may require iterative refinement using SHELXPRO for macromolecular interfaces .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer : Stability studies under nitrogen atmospheres at 4°C in amber vials prevent degradation. Monitor via periodic HPLC (e.g., SMD-TFA05 conditions) to detect decomposition products. Polar aprotic solvents like DMF may stabilize the compound better than methanol due to reduced hygroscopicity .
Q. What strategies address discrepancies between experimental and computational spectral data?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR/IR spectra, which are compared to experimental data. Discrepancies in LCMS m/z values (e.g., observed vs. theoretical 784.1 [M+H]⁺) may indicate adduct formation, requiring high-resolution MS (HRMS) for validation .
Q. How can metabolic stability of this compound be assessed in preclinical studies?
- Methodological Answer : In vitro assays with liver microsomes (human/rat) quantify metabolic half-life. LCMS monitors hydroxylation or demethylation products. Structural analogs with fluorinated groups often exhibit enhanced metabolic resistance due to C-F bond stability, guiding derivative design .
Q. What role does the methanesulfonyl group play in modulating biological activity?
- Methodological Answer : Comparative SAR studies with sulfone-free analogs evaluate potency in target assays (e.g., enzyme inhibition). The sulfonyl group may enhance binding via hydrogen bonding or electrostatic interactions, as seen in kinase inhibitors. Molecular docking (e.g., AutoDock Vina) visualizes binding modes .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
Perform systematic solubility tests (e.g., OECD 105 guidelines) in methanol, DMSO, and hexane. Conflicting data may arise from impurities; repurify via recrystallization and validate via DSC (differential scanning calorimetry) to ensure crystalline phase consistency .
Tables for Key Data
| Analytical Parameter | Method | Example Data | Reference |
|---|---|---|---|
| Molecular Weight Confirmation | LCMS (ESI⁺) | m/z 393 [M+H]⁺ | |
| Purity Assessment | HPLC (SQD-FA50) | Retention time: 0.29 minutes | |
| Structural Confirmation | ¹H/¹⁹F NMR | δ 4.60 (s, -CH₂OH); δ -63.5 (CF₃) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
